N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Description
This compound belongs to the 1,3,5-triazine-2,4-diamine class, characterized by a central triazine ring substituted at the N2 and N6 positions. The N2 substituent is a 2,3-dihydro-1,4-benzodioxin group, while the N6 position features a [4-(2-fluorophenyl)piperazin-1-yl]methyl moiety. Such substitutions are critical for modulating biological activity, as seen in related triazine derivatives. The benzodioxin group may enhance metabolic stability, while the fluorophenyl-piperazine moiety could improve receptor binding affinity, particularly in neurological or oncological targets .
Properties
Molecular Formula |
C22H24FN7O2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H24FN7O2/c23-16-3-1-2-4-17(16)30-9-7-29(8-10-30)14-20-26-21(24)28-22(27-20)25-15-5-6-18-19(13-15)32-12-11-31-18/h1-6,13H,7-12,14H2,(H3,24,25,26,27,28) |
InChI Key |
IEEPPVDOFKIYKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCCO4)N)C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzodioxin Ring
The 2,3-dihydro-1,4-benzodioxin moiety is synthesized via cyclization reactions involving catechol derivatives. A common method involves reacting catechol with 1,2-dibromoethane under alkaline conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution, yielding the benzodioxin ring with a 6-amino substituent . Alternative approaches employ 1,2-dichloroethane or epichlorohydrin as alkylating agents, though these may require higher temperatures (80–100°C) and extended reaction times (12–24 hours) .
Key Reaction Parameters
| Parameter | Typical Conditions |
|---|---|
| Alkylating Agent | 1,2-Dibromoethane or 1,2-dichloroethane |
| Base | K2CO3 or NaH |
| Solvent | DMF or DMSO |
| Temperature | 60–100°C |
| Reaction Time | 12–24 hours |
The amino-substituted benzodioxin intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Synthesis of the Triazine Core
The 1,3,5-triazine core is constructed using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material. Sequential substitutions at the 2- and 4-positions are performed under controlled conditions to ensure regioselectivity :
-
First Substitution : Reaction with ammonia or ammonium hydroxide at 0–5°C in tetrahydrofuran (THF) yields 2,4-dichloro-6-amino-1,3,5-triazine.
-
Second Substitution : The 4-chloro group is replaced by the benzodioxin-6-amine moiety at 25–40°C in the presence of triethylamine (TEA) .
Critical Considerations
-
Temperature control is vital to prevent polysubstitution.
-
Anhydrous conditions minimize hydrolysis of cyanuric chloride .
Final Functionalization: Methyl Bridging
The methylene bridge between the triazine and piperazine is introduced via a Mannich-type reaction. Formaldehyde serves as the methylene source, reacting with the secondary amine of the piperazine and the triazine’s amine group under acidic conditions (pH 4–5) . Alternatively, reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol achieves higher yields (75–85%) .
Comparative Analysis of Bridging Methods
| Method | Conditions | Yield (%) |
|---|---|---|
| Mannich Reaction | HCHO, HCl, EtOH, 50°C, 6h | 60–70 |
| Reductive Amination | HCHO, NaBH3CN, MeOH, 25°C, 12h | 75–85 |
Purification and Characterization
The crude product is purified via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient). Structural confirmation is achieved through:
-
Nuclear Magnetic Resonance (NMR) : Distinct signals for the benzodioxin aromatic protons (δ 6.7–7.1 ppm), triazine NH (δ 8.2 ppm), and piperazine CH2 (δ 2.8–3.5 ppm) .
-
High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 437.5 [M+H]+ .
Scalability and Industrial Considerations
Large-scale synthesis requires optimization for cost and efficiency:
-
Continuous Flow Reactors : Reduce reaction times for triazine substitutions by 40% compared to batch processes .
-
Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) lowers environmental impact .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The triazine core can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Bases such as sodium hydride or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring typically yields quinone derivatives, while reduction of the triazine core can produce dihydrotriazine compounds.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: Researchers use this compound to probe the mechanisms of action of related molecules and to develop new chemical probes.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl piperazine moiety is known to interact with serotonin receptors, while the triazine core can inhibit certain kinases. These interactions can modulate various signaling pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural features and biological activities of the target compound with related triazine derivatives:
Key Observations:
Substituent Impact on Activity: The benzodioxin group at N2 may confer metabolic stability compared to simpler aryl or hydroxyethyl groups, as seen in ’s glucocerebrosidase inhibitors .
Biological Target Specificity: Compounds with cycloamino groups (e.g., piperidine) at N6 exhibit antileukemic activity, with IC50 values as low as 0.5 µM . The target compound’s piperazine group may similarly enhance cytotoxicity but with possible selectivity differences. N4 modifications (e.g., phenyl groups) in improved enzyme inhibition, highlighting the importance of substitution patterns across the triazine core .
Physicochemical Properties: The fluorophenyl substituent likely increases lipophilicity, enhancing blood-brain barrier penetration compared to non-fluorinated analogs . Hydroxyethyl groups () improve solubility but may reduce metabolic stability relative to benzodioxin .
Research Findings and Hypotheses
- Antileukemic Potential: The 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl} group may mimic the antileukemic activity of cycloamino-substituted triazines, albeit with altered pharmacokinetics due to fluorination .
- Enzyme Inhibition : The benzodioxin group’s electron-rich structure could stabilize interactions with enzymatic pockets, similar to N4-phenyl modifications in .
- CNS Applications : Fluorophenyl-piperazine moieties are prevalent in neuroactive compounds, suggesting possible utility in neurological disorders.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
1. Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving 2,3-dihydro-1,4-benzodioxin derivatives and piperazine moieties. The synthesis typically involves:
- Step 1 : Formation of the benzodioxin core by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with various substituents.
- Step 2 : Coupling with piperazine derivatives to introduce fluorophenyl groups.
The structural formula can be represented as follows:
Antidiabetic and Neuroprotective Properties
Research indicates that derivatives of the benzodioxin structure exhibit promising antidiabetic activity by inhibiting enzymes such as α-glucosidase and acetylcholinesterase. For instance, compounds derived from similar structures have shown effective inhibition in vitro against these enzymes, suggesting potential applications in Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) treatment .
Antitubercular Activity
Studies have explored the antitubercular potential of related compounds. For example, certain derivatives demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds . This suggests that modifications to the benzodioxin structure can enhance antitubercular efficacy.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzyme targets and receptors in the body:
- Enzyme Inhibition : By inhibiting α-glucosidase and acetylcholinesterase, it may help regulate glucose levels and improve cognitive function.
- Receptor Modulation : The piperazine moiety may facilitate interactions with neurotransmitter receptors, contributing to neuroprotective effects.
Case Study: Antidiabetic Activity
In a study assessing various derivatives of the benzodioxin structure for antidiabetic properties, compounds were screened for their ability to inhibit α-glucosidase. The most potent inhibitors exhibited IC50 values significantly lower than standard drugs used in diabetes management .
Case Study: Antitubercular Efficacy
Another study focused on the synthesis of novel compounds based on the benzodioxin scaffold and their evaluation against Mycobacterium tuberculosis. Selected compounds showed promising results in both in vitro assays and cytotoxicity tests against human cells .
4. Summary of Findings
Q & A
Basic Research Questions
Q. What structural features of this compound influence its biological activity, and how can they be experimentally validated?
- Methodological Answer : The triazine core and substituents (e.g., benzodioxin, fluorophenyl-piperazine) are critical for binding affinity and selectivity. To validate their roles:
- Use NMR spectroscopy to confirm substituent positions and intramolecular interactions .
- Perform docking studies against target receptors (e.g., serotonin or dopamine receptors) to map binding pockets influenced by the fluorophenyl and piperazine groups .
- Compare activity with analogs lacking specific substituents (e.g., replacing benzodioxin with phenyl) to isolate functional groups responsible for efficacy .
Q. How can synthesis efficiency be optimized for this compound?
- Methodological Answer :
- Multi-step optimization : Use cyanuric chloride as the triazine precursor, followed by sequential nucleophilic substitutions with benzodioxin-6-amine and fluorophenyl-piperazine derivatives. Monitor reaction progress via HPLC to minimize side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of amines during substitution, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
- Continuous flow synthesis : Adopt microreactor systems to improve yield scalability and reduce purification steps, as demonstrated for structurally similar triazines .
Q. Which analytical techniques are most reliable for characterizing purity and stability?
- Methodological Answer :
- Purity : Use LC-MS to detect impurities at trace levels (<0.1%), particularly residual amines or unreacted intermediates .
- Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (40–80°C), and light exposure. Monitor decomposition via UV-Vis spectroscopy and identify degradation products with HRMS .
Q. What are the primary pharmacological targets of this compound?
- Methodological Answer :
- Receptor profiling : Screen against GPCRs (e.g., 5-HT₁A, D₂) using radioligand binding assays. The fluorophenyl-piperazine moiety suggests affinity for serotonin/dopamine receptors .
- Enzyme inhibition : Test against kinases (e.g., PKA, PKC) and phosphodiesterases using fluorescence-based activity assays. Triazine derivatives often modulate ATP-binding sites .
Advanced Research Questions
Q. How do substituent electronic effects (e.g., fluorine vs. methoxy groups) alter receptor binding kinetics?
- Methodological Answer :
- Comparative SAR : Syntize analogs with electron-withdrawing (F) and electron-donating (OCH₃) groups. Measure binding kinetics (Kd, Kon/Koff) via surface plasmon resonance (SPR) .
- Computational modeling : Use DFT calculations to map electrostatic potentials and predict substituent effects on ligand-receptor interactions .
Q. What experimental strategies resolve contradictions in reported activity data across similar triazines?
- Methodological Answer :
- Meta-analysis : Aggregate data from published IC50 values and normalize for assay conditions (e.g., cell line variability, buffer composition). Apply statistical tools (ANOVA) to identify outliers .
- Standardized protocols : Re-test disputed compounds under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to isolate confounding variables .
Q. How can computational tools predict metabolic pathways and toxicity risks?
- Methodological Answer :
- In silico metabolism : Use software like ADMET Predictor™ to simulate Phase I/II metabolism. Prioritize lab validation for predicted toxic metabolites (e.g., epoxides from benzodioxin oxidation) .
- CYP450 inhibition assays : Test against human liver microsomes to identify enzyme interactions that may cause drug-drug interactions .
Q. What strategies improve selectivity in multi-target drug design?
- Methodological Answer :
- Fragment-based design : Deconstruct the molecule into core (triazine) and modular substituents (piperazine, benzodioxin). Test fragments individually against off-target receptors to refine specificity .
- Polypharmacology profiling : Use proteome-wide affinity chromatography (e.g., KinomeScan) to map unintended targets and guide structural tweaks .
Key Research Gaps and Recommendations
- Mechanistic ambiguity : The role of the benzodioxin group in blood-brain barrier penetration remains unverified. Conduct in vivo PET imaging with radiolabeled analogs .
- Scalability limitations : Transition batch synthesis to flow chemistry to enhance reproducibility for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
